ethyl 2,2-difluoro-4-methoxybutanoate
Description
Properties
CAS No. |
2114004-84-9 |
|---|---|
Molecular Formula |
C7H12F2O3 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-difluoro-4-methoxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2,2-difluoroacetate with methoxybutanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-4-methoxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybutanoic acid, while reduction could produce difluoromethoxybutanol.
Scientific Research Applications
Ethyl 2,2-difluoro-4-methoxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as intermediates in the synthesis of drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which ethyl 2,2-difluoro-4-methoxybutanoate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The methoxy group may also contribute to the compound’s overall reactivity and stability, influencing its behavior in biological and chemical systems.
Comparison with Similar Compounds
Ethyl 4-Methoxybutanoate
- Key differences : Lacks fluorine atoms at C2.
- Properties :
- Higher water solubility due to reduced hydrophobicity.
- Lower thermal stability (boiling point ~160–170°C) compared to fluorinated analogs.
Ethyl 2,2-Difluorobutanoate
- Key differences : Missing the methoxy group at C4.
- Properties: Reduced solubility in polar solvents (e.g., methanol) due to the absence of the methoxy group. Higher volatility (boiling point ~130–140°C).
- Applications : Primarily employed in agrochemical synthesis, where fluorine enhances pesticidal activity.
Ethyl 2-Fluoro-4-Methoxybutanoate
- Key differences: Monofluoro substitution at C2 instead of difluoro.
- Properties :
- Intermediate metabolic stability compared to the difluoro analog.
- Slightly lower electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
Table 1: Comparative Properties of Ethyl 2,2-Difluoro-4-Methoxybutanoate and Analogs
| Compound | Molecular Weight | Boiling Point (°C) | Water Solubility | LogP<sup>a</sup> | Key Applications |
|---|---|---|---|---|---|
| This compound | 194.18 | 180–190 (est.) | Low | 1.8 | Pharmaceutical intermediates |
| Ethyl 4-methoxybutanoate | 146.18 | 160–170 | Moderate | 0.5 | Solvents, flavorings |
| Ethyl 2,2-difluorobutanoate | 136.11 | 130–140 | Very Low | 2.2 | Agrochemicals |
| Ethyl 2-fluoro-4-methoxybutanoate | 176.16 | 170–180 | Low | 1.2 | Specialty chemicals |
<sup>a</sup>LogP values estimated via computational modeling.
Research Findings and Methodological Insights
Analytical Techniques
Such techniques are critical for understanding solubility and formulation challenges in drug delivery systems.
Q & A
Q. What are the established synthetic methodologies for ethyl 2,2-difluoro-4-methoxybutanoate, and how can reaction efficiency be enhanced through experimental design?
- Methodological Answer : The synthesis typically involves esterification of 2,2-difluoro-4-methoxybutanoic acid with ethanol under acidic catalysis. To optimize reaction efficiency, employ factorial design (e.g., 2³ design) to systematically vary parameters like temperature (60–100°C), catalyst concentration (0.1–1.0 mol%), and reaction time (4–12 hours). Analyze outcomes via ANOVA to identify significant factors. Table 1 : Example DOE Parameters for Esterification Optimization
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Catalyst (mol%) | 0.1 | 1.0 |
| Time (hours) | 4 | 12 |
| Reference: Experimental design principles (). |
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and ester functionality. IR spectroscopy can validate carbonyl (C=O) and ether (C-O-C) bonds. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) or GC-MS (splitless mode, He carrier gas) ensures <1% impurities. Cross-reference with certified standards for calibration ().
Advanced Research Questions
Q. How can researchers employ factorial design to investigate solvent polarity and catalyst loading effects on stereochemical outcomes?
- Methodological Answer : A mixed-level factorial design (e.g., 2×3×2) evaluates solvent polarity (dielectric constants: 2–40), catalyst type (Lewis acids vs. organocatalysts), and loading (0.5–2.0 equiv). Use chiral HPLC or circular dichroism to quantify enantiomeric excess. Statistical modeling (e.g., partial least squares regression) identifies dominant interactions. Reference: Factorial design applications in chemical engineering ( ).
Q. What strategies reconcile discrepancies in catalytic activity data between palladium and organocatalytic systems for this ester?
- Methodological Answer : Conduct multivariate analysis to isolate confounding variables (e.g., moisture sensitivity, substrate accessibility). Compare turnover frequencies (TOF) under inert vs. ambient conditions. Use Arrhenius plots to differentiate thermodynamic vs. kinetic contributions. Systematic replication of reported protocols with controlled parameters is critical ( ).
Q. Which quantum chemical parameters predict nucleophilic regioselectivity in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) determine frontier orbital energies (HOMO/LUMO) and Fukui indices. Nucleophilic attack favors sites with highest electrophilicity (ω) and positive Fukui (ƒ⁺) values. Solvent effects are modeled via PCM. Validate with kinetic isotope effects ().
Q. How do advanced surface techniques elucidate degradation pathways under accelerated aging?
- Methodological Answer : Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS) map surface degradation products (e.g., hydrolyzed acids or fluorinated byproducts). Accelerated aging in UV/O₃ chambers simulates environmental stress. Compare degradation profiles via principal component analysis ().
Q. What framework determines phase behavior in supercritical CO₂ extraction?
- Methodological Answer : Construct pressure-temperature-composition (P-T-x) phase diagrams using high-pressure DSC or sapphire view cells. Measure solubility thresholds at varying CO₂ densities (0.2–0.8 g/cm³). Correlate results with the Peng-Robinson equation of state. Critical for green chemistry applications ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
